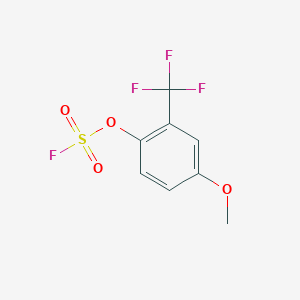
1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene is a chemical compound characterized by the presence of fluorosulfonyloxy, methoxy, and trifluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a photocatalyst such as iridium or ruthenium complexes . The reaction conditions are generally mild, and the process is efficient in generating the desired trifluoromethylated product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the selection of appropriate solvents and reaction conditions is crucial to ensure the scalability and reproducibility of the process.
化学反应分析
Types of Reactions: 1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Coupling Reactions: The trifluoromethyl group can be introduced into other aromatic compounds through coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Photoredox Catalysts: Iridium or ruthenium complexes for radical trifluoromethylation.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethylated aromatic compounds, substituted benzene derivatives, and oxidized products such as aldehydes and carboxylic acids.
科学研究应用
1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group enhances the metabolic stability and lipophilicity of pharmaceutical compounds, making them more effective as drugs.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Materials Science: The unique chemical properties of the compound make it suitable for use in the synthesis of advanced materials with specific functionalities.
作用机制
The mechanism of action of 1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can undergo oxidation, generating reactive oxygen species that can further interact with cellular components .
相似化合物的比较
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the methoxy group.
(Trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the fluorosulfonyloxy group.
Trimethylsilyl trifluoromethanesulfonate: Contains a trimethylsilyl group instead of the methoxy group.
Uniqueness: 1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy and fluorosulfonyloxy groups provide additional sites for chemical modification and interaction with biological targets.
属性
IUPAC Name |
1-fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O4S/c1-15-5-2-3-7(16-17(12,13)14)6(4-5)8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMOHRAOEUDMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411223-87-3 |
Source


|
| Record name | 4-methoxy-2-(trifluoromethyl)phenyl fluoranesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














